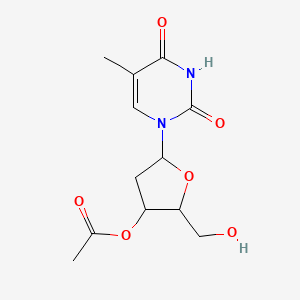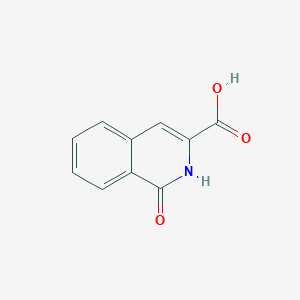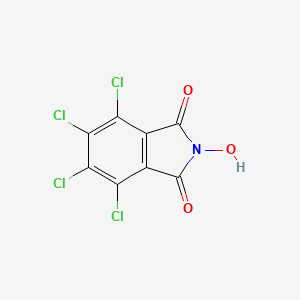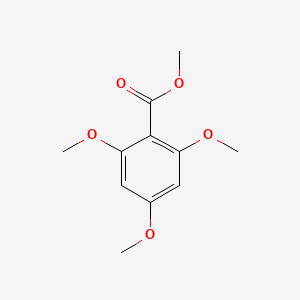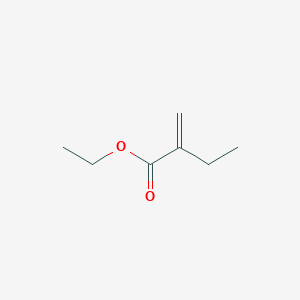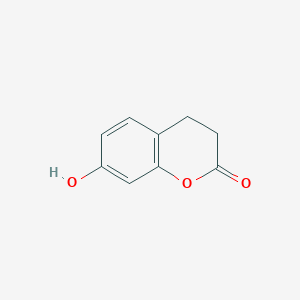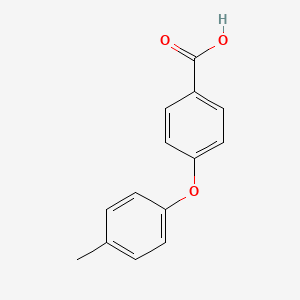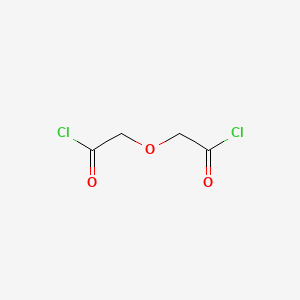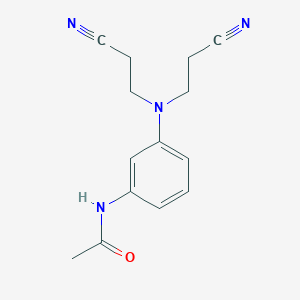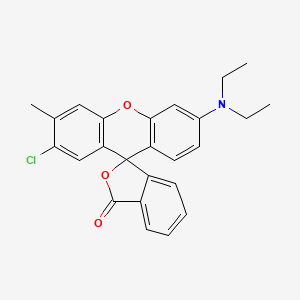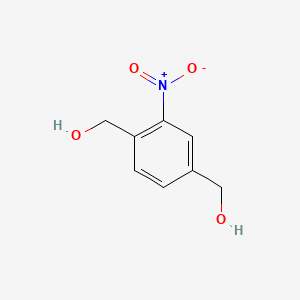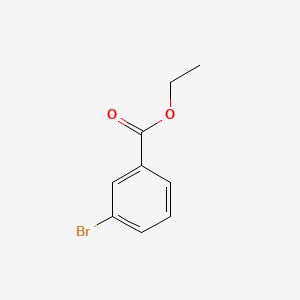
1,1'-(9h-carbazole-3,6-diyl)diethanone
概述
描述
1,1'-(9h-carbazole-3,6-diyl)diethanone is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
作用机制
Target of Action
The primary target of 1,1’-(9h-carbazole-3,6-diyl)diethanone is Histone Deacetylase (HDAC), a key regulator in controlling the acetylation status of histone . HDACs are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .
Mode of Action
1,1’-(9h-carbazole-3,6-diyl)diethanone interacts with HDACs, inhibiting their activity . This inhibition is an effective strategy for designing compounds against malignant tumors . The compound has shown a strong inhibitory effect on HDAC1 .
Biochemical Pathways
The inhibition of HDACs by 1,1’-(9h-carbazole-3,6-diyl)diethanone affects the acetylation status of histones . This can impact various tumorigenesis processes such as cell viability, migration, invasion, proliferation, and apoptosis .
Pharmacokinetics
The compound’s interaction with hdacs suggests it has the ability to reach and interact with its target within cells .
Result of Action
The result of 1,1’-(9h-carbazole-3,6-diyl)diethanone’s action is the regulation of the level of Ac-HH3 and the activation of cleaved caspase 3 . This leads to anti-tumor activities, as demonstrated by the compound’s good antiproliferative activity on tested tumor cells .
生化分析
Biochemical Properties
1,1’-(9h-carbazole-3,6-diyl)diethanone has been studied as a potential Histone Deacetylase (HDAC) inhibitor . HDACs are key regulators in controlling the acetylation status of histones and are associated with the progression of tumorigenesis . The inhibition of HDAC is an effective strategy for designing compounds against malignant tumors .
Cellular Effects
In cellular contexts, 1,1’-(9h-carbazole-3,6-diyl)diethanone has shown to exert anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 . This suggests that the compound may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 1,1’-(9h-carbazole-3,6-diyl)diethanone involves its role as a HDAC inhibitor . It has been shown to have a strong inhibitory effect on HDAC1 . This inhibition can lead to changes in gene expression, as HDACs play a crucial role in controlling the acetylation status of histones .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-(9h-carbazole-3,6-diyl)diethanone typically involves the following steps:
Starting Material: The synthesis begins with carbazole, a commercially available compound.
Acetylation: Carbazole undergoes acetylation at the 6-position using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the acetyl group to the carbazole core.
Ethanone Addition: The resulting 6-acetylcarbazole is then subjected to a Friedel-Crafts acylation reaction with ethanone (acetone) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or phosphoric acid (H3PO4). This step attaches the ethanone group to the 3-position of the carbazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,1'-(9h-carbazole-3,6-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
科学研究应用
1,1'-(9h-carbazole-3,6-diyl)diethanone has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Pharmaceuticals: Carbazole derivatives, including this compound, exhibit potential as therapeutic agents due to their anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals, with tailored properties for specific applications.
Chemical Sensors: Its ability to undergo various chemical reactions makes it a valuable component in the development of chemical sensors for detecting specific analytes.
相似化合物的比较
Similar Compounds
1-(9H-carbazol-3-yl)-ethanone: Lacks the acetyl group at the 6-position, which may affect its reactivity and applications.
6-Acetyl-9H-carbazole:
9H-carbazole: The parent compound without any substituents, serving as a starting material for various derivatives.
Uniqueness
1,1'-(9h-carbazole-3,6-diyl)diethanone stands out due to the presence of both acetyl and ethanone groups, which can significantly impact its chemical reactivity, electronic properties, and potential applications. This dual substitution pattern allows for a broader range of chemical modifications and functionalizations, making it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
1-(6-acetyl-9H-carbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQXNVTTJCZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955600 | |
| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3403-70-1 | |
| Record name | NSC39030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
